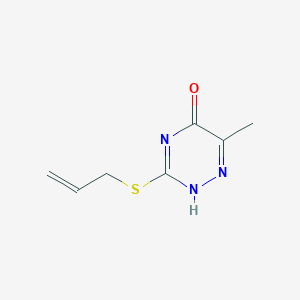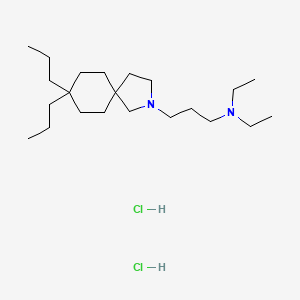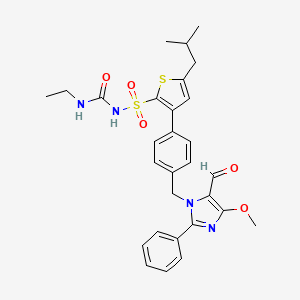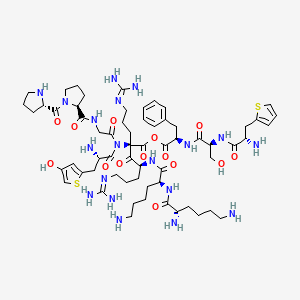
Bardoxolone
Overview
Description
Bardoxolone, also known as this compound methyl, is a synthetic triterpenoid compound. It is known for its potent activation of redox-sensitive signaling pathways, which induce programmed cell death (apoptosis) in cancer cells under high levels of oxidative stress. In contrast, this compound induces protective antioxidant and anti-inflammatory responses in normal cells . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic kidney disease and certain types of cancer .
Mechanism of Action
Target of Action
Bardoxolone, also known as CDDO, is a synthetic triterpenoid that primarily targets the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 plays a crucial role in cellular defense against oxidative stress .
Mode of Action
This compound is a potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells under high levels of intrinsic oxidative stress . In contrast, in normal cells, this compound induces protective antioxidant and anti-inflammatory responses . It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways .
Biochemical Pathways
This compound activates the Keap1-Nrf2-ARE pathway , which plays a significant role in defense responses against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant enzymes and mitochondrial chaperones, which can scavenge free radicals and restore misfolded proteins to their normal conformation .
Result of Action
This compound has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies . It also induces apoptosis in cancer cells, potentially protecting the kidneys from cellular senescence . Furthermore, this compound treatment significantly impedes the impact of hyperglycemic insults on mitochondrial membrane potential, ROS production, and mitochondrial oxygen consumption rate (OCR) in cells .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, a phase 3 study was prematurely terminated due to an increased risk for heart failure, which was considered to have been caused by early-onset fluid overload This suggests that the patient’s cardiovascular status can influence the compound’s action and efficacy
Biochemical Analysis
Biochemical Properties
Bardoxolone interacts with various enzymes and proteins. It is a highly potent activator of redox-sensitive signaling pathways . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . In contrast, this compound in normal cells induces protective antioxidant/anti-inflammatory responses . It also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows only a reversible pharmacodynamic effect on eGFR .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. One of the issues surrounding the study of this compound in animal models was that, because of the way that it is metabolized in rats and mice, it is highly toxic when given for long periods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a highly potent activator of redox-sensitive signaling pathways . This compound induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation . Furthermore, JNK, p38, and ERK pathways are involved in this compound-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species .
Transport and Distribution
It is known that this compound is a highly potent activator of redox-sensitive signaling pathways .
Subcellular Localization
It is known that this compound is a highly potent activator of redox-sensitive signaling pathways .
Preparation Methods
Bardoxolone is synthesized through a series of chemical reactions starting from oleanolic acid, a naturally occurring triterpenoid. The synthetic route involves several steps, including oxidation, esterification, and cyclization reactions. The industrial production of this compound typically involves optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Bardoxolone undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Bardoxolone has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study redox-sensitive signaling pathways and their role in cellular processes.
Biology: In biological research, this compound is used to investigate its effects on oxidative stress and inflammation in various cell types.
Medicine: this compound has been studied for its potential therapeutic applications in treating chronic kidney disease, diabetic kidney disease, and certain types of cancer.
Comparison with Similar Compounds
Bardoxolone is unique among triterpenoids due to its potent activation of the Nrf2 pathway. Similar compounds include:
RTA 408: Another synthetic triterpenoid with broad anticancer and anti-inflammatory activity.
CDDO: A derivative of oleanolic acid, known for its anti-inflammatory and anticancer properties.
This compound stands out due to its high potency and efficacy in activating the Nrf2 pathway, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGZJQLMVSIZEI-UQMAOPSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025273 | |
| Record name | Bardoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation. | |
| Record name | Bardoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12651 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
218600-44-3 | |
| Record name | Bardoxolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bardoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12651 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 218600-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bardoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARDOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















